molecular formula C15H27ClN2O B4935248 N~1~-1-adamantyl-N~2~-propylglycinamide hydrochloride

N~1~-1-adamantyl-N~2~-propylglycinamide hydrochloride

Cat. No.: B4935248
M. Wt: 286.84 g/mol
InChI Key: LFKFMHVBOHOTCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-1-adamantyl-N~2~-propylglycinamide hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmacology and neuroscience. It is a non-peptide compound that has been shown to have promising effects on the central nervous system.

Scientific Research Applications

N~1~-1-adamantyl-N~2~-propylglycinamide hydrochloride has been extensively studied for its potential applications in pharmacology and neuroscience. It has been shown to have neuroprotective effects and can improve cognitive function. It has also been studied for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Mechanism of Action

The exact mechanism of action of N~1~-1-adamantyl-N~2~-propylglycinamide hydrochloride is not fully understood. However, it has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and memory formation. It also has antioxidant properties and can reduce oxidative stress, which is a major contributor to neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It can improve cognitive function, reduce inflammation, and protect against neuronal damage. It has also been shown to have anti-anxiety and anti-depressant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N~1~-1-adamantyl-N~2~-propylglycinamide hydrochloride for lab experiments is its neuroprotective properties. It can protect against neuronal damage and improve cognitive function, making it a useful tool for studying neurodegenerative disorders. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for research on N~1~-1-adamantyl-N~2~-propylglycinamide hydrochloride. One area of interest is its potential as a treatment for neurodegenerative disorders. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in treating these disorders. Another area of interest is its potential as a cognitive enhancer. Studies are needed to determine its effects on different cognitive domains and to identify optimal dosages and treatment regimens. Finally, there is potential for the development of new compounds based on the structure of this compound, which could have even greater efficacy and fewer side effects.

Synthesis Methods

The synthesis of N~1~-1-adamantyl-N~2~-propylglycinamide hydrochloride involves a multi-step process that starts with the reaction of 1-adamantanecarboxylic acid with thionyl chloride to form 1-adamantanecarbonyl chloride. This intermediate is then reacted with propylamine to form N~1~-propyl-1-adamantylcarboxamide. The final step involves the reaction of N~1~-propyl-1-adamantylcarboxamide with glycine ethyl ester hydrochloride to form this compound.

Properties

IUPAC Name

N-(1-adamantyl)-2-(propylamino)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O.ClH/c1-2-3-16-10-14(18)17-15-7-11-4-12(8-15)6-13(5-11)9-15;/h11-13,16H,2-10H2,1H3,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKFMHVBOHOTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(=O)NC12CC3CC(C1)CC(C3)C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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